molecular formula C25H25FN4O2 B257990 N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

Numéro de catalogue B257990
Poids moléculaire: 432.5 g/mol
Clé InChI: HXRKPYXTLYZXLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide, also known as BAY 61-3606, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrole derivatives and has been found to exhibit a wide range of biological activities.

Mécanisme D'action

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 exerts its biological effects by inhibiting the activity of FAK. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell migration, invasion, and proliferation. It is overexpressed in many types of cancer cells and is considered to be a potential therapeutic target. This compound 61-3606 binds to the ATP-binding site of FAK and inhibits its activity, leading to decreased cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
This compound 61-3606 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease cell migration and invasion. In addition, this compound 61-3606 has been found to inhibit angiogenesis, which is essential for tumor growth and progression. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 is its specificity towards FAK. It has been found to inhibit the activity of FAK without affecting other kinases, which reduces the risk of off-target effects. However, one of the limitations of this compound 61-3606 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606. One of the major areas of research is in the development of more potent and selective FAK inhibitors. Another area of research is in the identification of biomarkers that can predict the response to FAK inhibitors. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound 61-3606 in cancer treatment. Finally, there is a need for more studies to explore the potential therapeutic applications of this compound 61-3606 in other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
This compound 61-3606 is a bioactive compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It inhibits the activity of FAK, which is overexpressed in many types of cancer cells and is considered to be a potential therapeutic target. This compound 61-3606 has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell migration, invasion, and proliferation, induction of apoptosis, and inhibition of angiogenesis. However, there are several limitations to its use, such as poor solubility in aqueous solutions. Future research on this compound 61-3606 should focus on the development of more potent and selective FAK inhibitors, identification of biomarkers for predicting response, and evaluation of its safety and efficacy in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2,3-dimethyl-1,3-butadiene to form 4-fluoro-N-(4,5-dimethyl-1H-pyrrol-2-yl)aniline. This intermediate is then reacted with 2-(2-furyl)ethyl bromide to yield N-(4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-furyl)ethylamine. Finally, the benzimidazole moiety is introduced by reacting this intermediate with 2-(2-aminoethyl)-1H-benzimidazole to obtain this compound 61-3606.

Applications De Recherche Scientifique

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound 61-3606 inhibits the activity of focal adhesion kinase (FAK), which is overexpressed in many types of cancer cells. Inhibition of FAK activity leads to decreased cell migration, invasion, and proliferation, which are essential for cancer progression.

Propriétés

Formule moléculaire

C25H25FN4O2

Poids moléculaire

432.5 g/mol

Nom IUPAC

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C25H25FN4O2/c1-15-16(2)30(14-19-6-5-13-32-19)24(29-25(31)17-9-11-18(26)12-10-17)22(15)23-27-20-7-3-4-8-21(20)28-23/h3-4,7-12,19H,5-6,13-14H2,1-2H3,(H,27,28)(H,29,31)

Clé InChI

HXRKPYXTLYZXLZ-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)F)CC5CCCO5)C

SMILES canonique

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)F)CC5CCCO5)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.